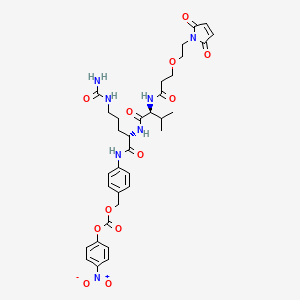

Mal-PEG1-Val-Cit-PAB-PNP

Description

BenchChem offers high-quality Mal-PEG1-Val-Cit-PAB-PNP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-PEG1-Val-Cit-PAB-PNP including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O12/c1-21(2)30(39-27(42)15-18-51-19-17-40-28(43)13-14-29(40)44)32(46)38-26(4-3-16-36-33(35)47)31(45)37-23-7-5-22(6-8-23)20-52-34(48)53-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,30H,3-4,15-20H2,1-2H3,(H,37,45)(H,38,46)(H,39,42)(H3,35,36,47)/t26-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJNVFJFQFFZRK-YZNIXAGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N7O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Val-Cit-PAB Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. This guide provides a comprehensive overview of the linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field.

Core Mechanism: From Systemic Stability to Intracellular Payload Release

The Val-Cit-PAB linker is engineered to remain stable in the systemic circulation and to release its cytotoxic payload only after internalization into target tumor cells. This conditional release is paramount to the safety and efficacy of the ADC. The mechanism can be dissected into three key phases: internalization and lysosomal trafficking, enzymatic cleavage, and self-immolation of the PAB spacer.

Internalization and Lysosomal Trafficking

Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[2][3] The endosome then traffics through the cell's endosomal-lysosomal pathway, maturing into a late endosome and eventually fusing with a lysosome.[2][3][4] The acidic environment (pH 4.5-5.0) and the presence of various proteases within the lysosome are crucial for the subsequent steps of payload release.[2]

Enzymatic Cleavage of the Val-Cit Dipeptide

The Val-Cit dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[] This enzyme is often upregulated in tumor cells.[] Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl (PAB) group.[][6] This cleavage event is the trigger for the subsequent self-immolative process. While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, other cathepsins (L, S, and F) have also been shown to be involved.[7]

The Self-Immolative PAB Spacer

The p-aminobenzylcarbamate (PAB) component acts as a self-immolative spacer.[8][9] Its role is to ensure that the cytotoxic payload is released in its native, unmodified, and fully active form. Following the enzymatic cleavage of the Val-Cit dipeptide, a free aniline (B41778) nitrogen is exposed on the PAB spacer. This initiates a spontaneous and rapid 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the active drug.[8][9][10] This self-immolation is a critical step, as direct attachment of a bulky drug to the dipeptide could sterically hinder the enzymatic cleavage.[]

Quantitative Data

The performance of the Val-Cit-PAB linker is evaluated through several quantitative measures, including its stability in plasma, the rate of enzymatic cleavage, and the resulting in vitro cytotoxicity of the ADC.

Plasma Stability

An ideal ADC linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The Val-Cit linker generally exhibits high stability in human plasma. However, it has been shown to be less stable in rodent plasma due to cleavage by carboxylesterase 1C (Ces1C), a factor to consider in preclinical animal models.[11][12]

| Linker | Species | Incubation Time (hours) | % Intact ADC Remaining | Reference |

| Val-Cit-PAB | Human | 168 | >95% | [11] |

| Val-Cit-PAB | Mouse | 24 | ~50-70% | [11][13] |

| Glu-Val-Cit-PAB | Mouse | 168 | >90% | [13] |

Cathepsin B Cleavage Kinetics

The rate of cleavage by Cathepsin B is a key determinant of the payload release rate within the target cell. This is often characterized by the Michaelis-Menten constants, Km and kcat.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Z-Val-Cit-AMC | 18 | 1.8 | 100,000 | [14] |

| Z-Phe-Lys-AMC | 130 | 1.9 | 14,600 | [14] |

Note: Data for fluorogenic model substrates (Z-Val-Cit-AMC and Z-Phe-Lys-AMC) are often used to characterize the intrinsic activity of Cathepsin B on the Val-Cit motif.

In Vitro Cytotoxicity (IC50 Values)

The ultimate measure of an ADC's efficacy is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50).

| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| Trastuzumab-MC-Val-Cit-PAB-MMAE | SK-BR-3 | HER2 | 0.5 | [15] |

| Trastuzumab-MC-Val-Cit-PAB-MMAE | BT-474 | HER2 | 1.2 | [15] |

| Brentuximab Vedotin (Adcetris®) | Karpas 299 | CD30 | ~1 | [6] |

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the evaluation of ADCs with Val-Cit-PAB linkers.

Cathepsin B Cleavage Assay

This assay quantifies the release of the payload from the ADC upon incubation with Cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer with 10 mM DTT)

-

Stop solution (e.g., 100 mM Tris-HCl, pH 8.0)

-

LC-MS/MS system

Procedure:

-

Activate Cathepsin B by incubating in Activation Buffer for 15 minutes at 37°C.

-

In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated Cathepsin B (final concentration, e.g., 100 nM) in Assay Buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and add the stop solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.

Materials:

-

ADC with Val-Cit-PAB linker

-

Human plasma (or other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or G affinity resin

-

LC-MS/MS system

Procedure:

-

Incubate the ADC (e.g., 10 µM) in plasma at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), take an aliquot of the plasma-ADC mixture.

-

Isolate the ADC from the plasma using Protein A or G affinity chromatography.

-

Elute the ADC from the resin.

-

Analyze the eluted ADC by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and quantify any released payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 of the ADC on target cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC with Val-Cit-PAB linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Seed antigen-positive and antigen-negative cells in separate 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete medium.

-

Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[16][17][18][19]

Conclusion

The Val-Cit-PAB linker is a sophisticated and highly effective system for the targeted delivery of cytotoxic drugs in the form of ADCs. Its mechanism of action, which relies on a sequence of specific biological events – internalization, lysosomal trafficking, and enzymatic cleavage – followed by a rapid chemical self-immolation, ensures that the potent payload is released preferentially within cancer cells. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of this important class of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cathepsin B Cleavage Mechanism of Valine-Citrulline Dipeptide Linkers in Antibody-Drug Conjugates

This technical guide offers a comprehensive examination of the core mechanism underpinning the success of many modern Antibody-Drug Conjugates (ADCs): the selective cleavage of the valine-citrulline (Val-Cit) dipeptide linker by the lysosomal protease, cathepsin B. This process is fundamental to achieving targeted release of potent cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[] This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.

The Core Components: Cathepsin B and the Val-Cit-PABC Linker

The efficacy of this linker strategy relies on the interplay between a specific lysosomal enzyme and a meticulously designed chemical bridge.

Cathepsin B is a cysteine protease predominantly located in the lysosomes, the acidic recycling centers of the cell.[][3] Its primary physiological role is protein degradation.[4] Several key features make it an ideal trigger for drug release in oncology:

-

Overexpression in Tumors: Many malignant tumors exhibit significantly elevated expression levels of cathepsin B.[]

-

Optimal Activity at Low pH: The enzyme functions optimally in the acidic environment of the lysosome (pH 4.5-5.5), which contrasts with the slightly basic pH of the bloodstream, preventing premature drug release.[][4][5]

-

Catalytic Mechanism: Its proteolytic activity depends on a Cys-His catalytic dyad within its active site.[4] A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.[4]

The Val-Cit-PABC linker is the most widely utilized protease-cleavable linker in clinically approved and investigational ADCs.[4] It is engineered for stability in circulation and efficient, traceless drug release upon enzymatic cleavage.[4]

-

Valine (Val): This amino acid is positioned at the P2 position, where its hydrophobic side chain interacts favorably with the S2 subsite of the cathepsin B active site.[4]

-

Citrulline (Cit): A non-proteinogenic amino acid, citrulline occupies the P1 position and sits (B43327) in the S1 subsite of the enzyme.[4] It was selected for its stability and efficient recognition by the protease.[]

-

p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial. It connects the dipeptide to the cytotoxic payload and is designed to fragment and release the drug in its unmodified, active form after the Val-Cit sequence is cleaved.[6] Attaching the payload directly to the dipeptide can sterically hinder the enzyme's access.[6][7]

The Pathway and Mechanism of Drug Release

The release of the cytotoxic payload is a multi-step process that begins with the ADC binding to its target on the cancer cell surface.

First, the ADC binds to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized into the cell via receptor-mediated endocytosis, initially forming an endosome.[4] This endosome subsequently fuses with a lysosome, delivering the ADC to the acidic, enzyme-rich environment where active cathepsin B resides.[4]

Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide as a substrate.[4] The enzyme's active site catalyzes the hydrolysis of the amide bond connecting the C-terminus of the citrulline residue to the PABC spacer.[4][8] This cleavage is the critical triggering event.

The product of this cleavage, a p-aminobenzyl alcohol derivative, is electronically unstable.[4] It undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, releasing the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic byproduct.[4]

Linker Specificity and Considerations

While the Val-Cit linker was designed for cathepsin B, the biological reality is more complex.

-

Redundancy in Cleavage: Gene knockout studies have revealed that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[4][6][7][9] This redundancy can be beneficial, as it makes ADC resistance due to the loss of a single protease less likely.[4]

-

Off-Target Cleavage: The Val-Cit linker is not entirely specific to lysosomal proteases. It has shown susceptibility to premature cleavage in the bloodstream by enzymes like human neutrophil elastase and, notably, the mouse-specific carboxylesterase Ces1C.[4][6][7][10] This instability in mouse plasma can complicate the preclinical evaluation of ADCs and potentially contribute to off-target toxicity.[7][10]

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters for the cleavage of full ADC molecules are not widely published in the literature. However, studies using model fluorogenic substrates provide valuable comparative insights into the efficiency of different dipeptide linkers cleaved by cathepsin B.

Table 1: Comparative Cleavage Data for Model Peptide Linkers by Cathepsin B Data is illustrative, based on typical performance of fluorogenic substrates reported in scientific literature. Actual values can vary based on the specific substrate and experimental conditions.

| Peptide Linker Sequence | Relative Fluorescence Units (RFU) (Endpoint Assay) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

| (Source: BenchChem Application Notes)[11] |

Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage These values represent typical ranges for model substrates and are for comparative purposes.

| Peptide Linker Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Val-Cit-AMC | 10 - 50 | 5 - 20 | 1x10⁵ - 5x10⁵ |

| Z-Phe-Arg-AMC | 5 - 25 | 10 - 40 | 4x10⁵ - 2x10⁶ |

| Z-Arg-Arg-AMC | 50 - 200 | 1 - 10 | 5x10³ - 2x10⁴ |

| (Note: Z = Carboxybenzyl protecting group; AMC = 7-amino-4-methylcoumarin. Data compiled from various enzymology sources.) |

Experimental Protocols

Reproducible and well-controlled assays are essential for evaluating linker cleavage.

This high-throughput method is used to screen linker sequences and determine kinetic parameters (Km, kcat).[4]

-

Objective: To determine the rate of cleavage of a model peptide-fluorophore substrate by recombinant human cathepsin B.

-

Principle: The assay uses a substrate where a fluorophore (e.g., AMC) is quenched by the peptide.[11] Upon cleavage, the fluorophore is released, resulting in a quantifiable increase in fluorescence that is directly proportional to enzymatic activity.[11]

-

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

-

Procedure:

-

Enzyme Activation: Pre-incubate cathepsin B in Assay Buffer for 15 minutes at 37°C to ensure full activation.

-

Substrate Preparation: Prepare a serial dilution of the peptide-AMC substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[11]

-

Reaction Initiation: In the microplate wells, add 50 µL of the appropriate substrate dilution. Initiate the reaction by adding 50 µL of activated cathepsin B solution. Final enzyme concentration is typically in the low nanomolar range.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 60 seconds.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression to determine Km and Vₘₐₓ.

-

Calculate kcat using the equation kcat = Vₘₐₓ / [E], where [E] is the final enzyme concentration.

-

-

This protocol is used to directly quantify the release of a payload from a full ADC construct.[4]

-

Objective: To measure the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.

-

Materials:

-

ADC with Val-Cit linker (e.g., 10 µM stock)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload).

-

HPLC or LC-MS/MS system.

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

Initiate Reaction: Start the cleavage reaction by adding activated cathepsin B. A typical final concentration might be 20 nM enzyme and 1 µM ADC.[4] Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]

-

Quenching: Immediately terminate the reaction by adding 3-4 volumes of the cold Quenching Solution to the aliquot. This precipitates the enzyme and the antibody portion of the ADC.

-

Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant, which contains the released payload and the internal standard, to an HPLC vial. Analyze the sample by reverse-phase HPLC or LC-MS/MS to separate and quantify the amount of released payload relative to the internal standard.

-

Data Analysis: Plot the concentration of the released payload versus time to determine the release kinetics.

-

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[4] The mechanism leverages the overexpression of cathepsin B in tumors and the acidic nature of the lysosome to trigger a specific enzymatic cleavage, followed by a self-immolative cascade that efficiently liberates the active drug. A thorough understanding of this mechanism, its specificity, and the quantitative methods used for its characterization is paramount for the rational design and successful development of the next generation of ADC therapeutics.

References

- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

The Gatekeepers of Potency: A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. At the heart of this elegant design lies the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers, in particular, are engineered to be stable in systemic circulation but to release their potent cargo in response to specific triggers within the tumor microenvironment or inside cancer cells. This guide provides an in-depth exploration of the core principles of cleavable linkers, their mechanisms of action, quantitative comparisons, and the experimental protocols essential for their evaluation.

Core Principles of Cleavable Linkers

The fundamental principle of a cleavable linker is to create a stable covalent bond between the antibody and the cytotoxic drug that can be selectively broken under specific physiological conditions prevalent in tumor tissues.[1][] An ideal cleavable linker must satisfy two opposing criteria: it must be sufficiently stable in the bloodstream (at physiological pH of ~7.4) to prevent premature drug release and associated off-target toxicity, yet labile enough to efficiently release the payload upon reaching the target site.[3][4] This selective release is typically triggered by one of three main mechanisms: enzymatic cleavage, pH sensitivity, or reduction by high concentrations of intracellular thiols.[3][5]

The choice of linker technology has a profound impact on the ADC's therapeutic index, pharmacokinetics, and mechanism of action, including its ability to induce bystander killing—a phenomenon where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6][7][8]

Types and Mechanisms of Cleavable Linkers

Cleavable linkers are broadly categorized based on their mechanism of cleavage.

Protease-Sensitive Linkers

These linkers are designed to be substrates for proteases, such as cathepsins, that are highly expressed in the lysosomes of cancer cells.[1][] The most widely used protease-sensitive linkers are based on dipeptide sequences.

-

Valine-Citrulline (Val-Cit) Linkers: This is the most common and successful dipeptide linker.[][11] After the ADC is internalized and traffics to the lysosome, Cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC).[8][12] This cleavage initiates a 1,6-elimination reaction, leading to the release of the unmodified payload.[13] The Val-Cit motif provides a good balance of plasma stability and efficient enzymatic cleavage.[][14]

-

Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for Cathepsin B and is used in several ADCs.[]

The design of these linkers often includes a self-immolative spacer like PABC to ensure that the payload is released in its active form, without any part of the linker attached, which could otherwise hinder its cytotoxic activity.[15]

pH-Sensitive Linkers

These linkers, also known as acid-labile linkers, exploit the pH difference between the bloodstream (pH 7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][][]

-

Hydrazone Linkers: Hydrazones are among the most common acid-labile linkers.[][] They are relatively stable at neutral pH but undergo hydrolysis under acidic conditions to release the payload.[][] The stability of hydrazone linkers can be tuned by modifying the electronic properties of the molecular structure surrounding the hydrazone bond.[] However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to concerns about premature drug release.[3]

-

Carbonate and Acetal/Ketal Linkers: These are other examples of acid-labile structures that can be incorporated into linkers to trigger payload release in low-pH compartments.[8]

Glutathione-Sensitive Linkers

These linkers are designed to be cleaved by the high concentration of glutathione (B108866) (GSH), a reducing agent, found inside cells (1-10 mM) compared to the much lower concentration in the blood plasma (~5 µM).[1][][]

-

Disulfide Linkers: The core of this linker type is a disulfide bond (-S-S-). This bond is relatively stable in the oxidizing environment of the bloodstream but is readily reduced by intracellular glutathione, leading to the cleavage of the linker and release of a thiol-containing payload.[][21] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature reduction in circulation.[21][22]

Quantitative Data on Cleavable Linker Performance

The stability and release kinetics of cleavable linkers are critical parameters that influence the overall performance of an ADC. The following tables summarize quantitative data from various studies.

Table 1: In Vivo Stability of Various Cleavable Linkers

| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference(s) |

| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [5] |

| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [5] |

| Val-Cit-PABC | ITC6104RO | Mouse | Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c). | [5] |

| EVCit (Glu-Val-Cit) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [5] |

| VCit (Val-Cit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [5] |

| SVCit (Ser-Val-Cit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [5] |

| CX (Triglycyl Peptide) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, comparable to a non-cleavable linker. | [5] |

Table 2: In Vitro Plasma Stability of Different Cleavable Linker Types

| Linker Class | Specific Linker | ADC Construct | Plasma Source | Stability Metric | Result | Reference(s) |

| Peptide | Phe-Lys-PABC | Dipeptide-MMAE ADC | Human Plasma | Half-life (t1/2) | 30 days | [14] |

| Peptide | Val-Cit-PABC | Dipeptide-MMAE ADC | Human Plasma | Half-life (t1/2) | 230 days | [14] |

| Peptide | Phe-Lys-PABC | Dipeptide-MMAE ADC | Mouse Plasma | Half-life (t1/2) | 12.5 hours | [14] |

| Peptide | Val-Cit-PABC | Dipeptide-MMAE ADC | Mouse Plasma | Half-life (t1/2) | 80 hours | [14] |

| β-Glucuronide | glucQ-AE | Quaternary ammonium-AE | Mouse Plasma | Stability | Stable for 10 days | [4] |

| Tandem-Cleavage | Glucuronide-dipeptide | CD79b-MMAE | Rat Serum | Payload Retention | Significantly improved vs. monocleavage linker | [23] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of different cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by quantifying the amount of intact ADC or released payload over time.[3][6]

Methodology (using LC-MS/MS):

-

Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in human and/or other species' plasma at 37°C.[6]

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[6][24]

-

Sample Preparation:

-

To measure intact ADC (and determine average Drug-to-Antibody Ratio, DAR): Capture the ADC from the plasma sample using Protein A or G affinity chromatography. Wash the captured ADC to remove plasma proteins.[1][25]

-

To measure released payload: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[5]

-

-

LC-MS/MS Analysis:

-

Data Analysis: Plot the percentage of intact ADC (or average DAR) remaining or the concentration of released payload over time to determine the linker's half-life in plasma.[6]

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the susceptibility and rate of cleavage of a protease-sensitive linker by its target enzyme.[12]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate assay buffer (e.g., 50 mM sodium citrate, pH 5.0).

-

Activate Cathepsin B by incubating it in an activation buffer containing a reducing agent like DTT.

-

-

Reaction Setup:

-

In a microplate or microcentrifuge tubes, add the ADC solution.

-

Initiate the reaction by adding the activated Cathepsin B solution. Final concentrations are typically in the micromolar range for the ADC and nanomolar range for the enzyme.[12]

-

-

Incubation: Incubate the reaction mixture at 37°C.[12]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.[12]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of cleaved payload released from the ADC.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.[6][27][28]

Methodology:

-

Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[28]

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium. Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.[6][28]

-

Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and induction of cell death (typically 72-120 hours).[28]

-

Viability Assessment (MTT):

-

Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[28]

-

Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[28]

-

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[28]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[6][27]

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[6][7]

Methodology:

-

Cell Preparation:

-

Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.

-

Prepare a co-culture of antigen-positive and fluorescently-labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:5).

-

-

Seeding: Seed the co-culture mixture into 96-well plates.

-

ADC Treatment: Treat the co-cultured cells with serial dilutions of the ADC.

-

Incubation: Incubate the plates for 96-144 hours.

-

Analysis:

-

Use high-content imaging or flow cytometry to quantify the number of viable fluorescent (antigen-negative) cells in the presence of the ADC.

-

-

Data Analysis: Plot the viability of the antigen-negative cells as a function of ADC concentration to determine the extent of the bystander killing effect.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the complex mechanisms and workflows involved in ADC science.

Signaling Pathways and Logical Relationships

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 11. genemedi.net [genemedi.net]

- 12. benchchem.com [benchchem.com]

- 13. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 15. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 21. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 22. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry for Proteins

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Principles of Maleimide-Thiol Conjugation

The maleimide-thiol reaction is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[][2] This results in the formation of a stable, covalent thioether bond.[3][4] The reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a pH range of 6.5 to 7.5.[2][5][6] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][6]

Several factors influence the efficiency and specificity of the maleimide-thiol conjugation:

-

pH: The optimal pH range for the reaction is 6.5-7.5.[5][6] Below pH 6.5, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[5][6]

-

Temperature: Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[7][8] Lower temperatures can be beneficial for sensitive proteins to minimize degradation.[8]

-

Stoichiometry: A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[3][8] The optimal molar ratio of maleimide to thiol can vary depending on the specific protein and maleimide reagent and often requires empirical optimization.[9][10]

-

Reducing Agents: For cysteine residues that are present as disulfide bonds, a reduction step is necessary prior to conjugation.[5] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group, thus not interfering with the subsequent maleimide reaction.[5] If thiol-containing reducing agents like dithiothreitol (B142953) (DTT) are used, they must be removed before the addition of the maleimide reagent.[5]

Key Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly efficient, several side reactions can occur, potentially leading to heterogeneous products and reduced efficacy of the conjugate.

-

Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[4][11] To minimize this, aqueous solutions of maleimide reagents should be prepared immediately before use, and for storage, anhydrous organic solvents like DMSO or DMF are recommended.[7][8]

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible under certain conditions, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[12][13][14] This can lead to the transfer of the conjugated molecule to other thiol-containing molecules, resulting in off-target effects.[12][14] One strategy to mitigate this is to induce hydrolysis of the succinimide (B58015) ring after conjugation, which forms a stable, ring-opened product that is resistant to thiol exchange.[12][13][14]

-

Thiazine (B8601807) Rearrangement: When conjugating a molecule to an N-terminal cysteine residue, the resulting succinimide ring can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[]

Quantitative Data Summary

The following tables summarize key quantitative data related to maleimide-thiol conjugation, providing a basis for experimental design and optimization.

| Parameter | Condition | Value/Observation | Reference(s) |

| Optimal pH Range | For specific thiol reaction | 6.5 - 7.5 | [5][6] |

| Reaction Rate | pH 7.0 | ~1,000 times faster with thiols than amines | [2][6] |

| Temperature | Standard reaction | Room temperature (20-25°C) or 4°C | [7][8] |

| Reaction Time | Standard reaction | 1-2 hours at room temperature; overnight at 4°C | [7][8] |

| Molar Ratio | Maleimide:Protein | Typically 10:1 to 20:1 | [7][8] |

| Molar Ratio | Maleimide:Peptide (cRGDfK) | 2:1 for optimal efficiency | [9] |

| Molar Ratio | Maleimide:Nanobody (11A4) | 5:1 for optimal efficiency | [9] |

| Side Reaction | Condition | Rate/Observation | Reference(s) |

| Maleimide Hydrolysis | pH > 7.5 | Increased rate of hydrolysis | [4][11] |

| Thiol Exchange | In vivo (presence of glutathione) | Can lead to payload shedding from ADCs | [12][14] |

| Ring-Opened Adduct Stability | Post-hydrolysis | Half-life > 2 years, resistant to thiol exchange | [14] |

| Analyte | Reagent | Wavelength | Extinction Coefficient | Reference(s) |

| Free Thiols | DTNB (Ellman's Reagent) | 412 nm | 14,150 M⁻¹cm⁻¹ | [3][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in maleimide-thiol conjugation.

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol is used to determine the concentration of free sulfhydryl groups in a protein sample before proceeding with the conjugation reaction.

Materials:

-

Protein sample

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

-

Cysteine hydrochloride monohydrate (for standard curve)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

-

Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. From this stock, prepare a series of dilutions for a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).

-

-

Assay:

-

To 250 µL of each standard and the protein sample in separate microplate wells or cuvettes, add 50 µL of the DTNB solution.

-

Mix and incubate at room temperature for 15 minutes.

-

-

Measurement:

-

Measure the absorbance of each sample at 412 nm.

-

-

Calculation:

Protocol 2: Reduction of Protein Disulfide Bonds

This protocol is for proteins where the target cysteine residues are involved in disulfide bonds.

Materials:

-

Protein solution (1-10 mg/mL in degassed buffer)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve the protein in the degassed Reaction Buffer.

-

Add a 10- to 20-fold molar excess of TCEP to the protein solution.[12]

-

Flush the reaction vial with an inert gas, seal, and incubate for 30-60 minutes at room temperature.[7][17]

Protocol 3: Maleimide-Thiol Conjugation

This is a general protocol for conjugating a maleimide-functionalized molecule to a protein.

Materials:

-

Reduced protein solution (from Protocol 2) or a protein with free thiols

-

Maleimide-functionalized reagent

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed

Procedure:

-

Preparation of Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

-

Conjugation Reaction:

-

While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.[7][8]

-

Flush the reaction vial with an inert gas, seal, and protect from light (especially if using a fluorescent maleimide).

-

Incubate for 2 hours at room temperature or overnight at 4°C.[7][8]

-

Protocol 4: Purification of the Protein Conjugate

This protocol describes the removal of unreacted maleimide reagent and byproducts.

Materials:

-

Crude conjugation reaction mixture

-

Purification system: Size-Exclusion Chromatography (SEC), dialysis, or HPLC.

Procedure (using SEC):

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

-

Load the reaction mixture onto the column.

-

Elute the conjugate with the equilibration buffer. The protein conjugate will elute in the void volume, while the smaller, unreacted maleimide reagent will be retained and elute later.[7]

-

Collect the fractions containing the purified conjugate.

Protocol 5: Characterization of the Conjugate

This protocol outlines methods to confirm the successful conjugation and determine the degree of labeling (DOL).

A. UV-Vis Spectroscopy for Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (if it has a chromophore).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[8]

-

Calculate the concentration of the conjugated molecule from its absorbance at its λmax.

-

The DOL is the molar ratio of the conjugated molecule to the protein.

B. Mass Spectrometry (MS):

-

Analyze the purified conjugate by mass spectrometry (e.g., ESI-MS).

-

The mass of the conjugate will be the mass of the protein plus the mass of the conjugated molecule(s). The mass shift confirms the covalent attachment.[12] Multiple additions will result in a distribution of masses.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Analyze the purified conjugate by RP-HPLC, typically using a C4 or C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Run a gradient from low to high organic phase (Mobile Phase B).

-

The conjugated protein will have a different retention time than the unconjugated protein, typically eluting later due to increased hydrophobicity.[18][19]

Visualizing the Process: Diagrams

To better illustrate the key processes in maleimide-thiol conjugation, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of the Maleimide-Thiol Reaction.

Caption: Typical Experimental Workflow for Protein Conjugation.

Caption: Competing Side Reactions in Maleimide Chemistry.

Applications in Drug Development

The maleimide-thiol conjugation strategy is extensively used in drug development, most notably in the creation of Antibody-Drug Conjugates (ADCs).[9][20] ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[20] By engineering cysteine residues into the antibody, a maleimide-functionalized drug can be attached at specific sites, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[20] This site-specific conjugation is crucial for the safety and efficacy of the ADC.

Caption: Conceptual Pathway of an ADC for Targeted Cancer Therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of proteins. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. broadpharm.com [broadpharm.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. hplc.eu [hplc.eu]

- 20. researchgate.net [researchgate.net]

The Plasma Stability of Valine-Citrulline Linkers in Preclinical Species: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its intended cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][] This targeted release mechanism is critical for maximizing efficacy while minimizing off-target toxicity. However, the successful preclinical development of ADCs utilizing Val-Cit linkers is highly dependent on their stability in systemic circulation, which exhibits significant variability across different animal species. This guide provides a comprehensive overview of the plasma stability of Val-Cit linkers in key preclinical models, detailing the underlying enzymatic mechanisms, quantitative stability data, and standardized experimental protocols.

Species-Specific Plasma Stability of Val-Cit Linkers

A critical consideration in the preclinical assessment of Val-Cit containing ADCs is the marked difference in their plasma stability between rodents and higher-order species like non-human primates and humans.

General Observations:

-

Human and Cynomolgus Monkey: Val-Cit linkers generally exhibit high stability in human and cynomolgus monkey plasma.[3][4][5]

-

Rodents (Mouse and Rat): In stark contrast, these linkers are notably unstable in mouse and rat plasma, leading to premature payload release.[3][6][7][8] This instability can confound the interpretation of efficacy and toxicity studies in rodent models.[9][10]

This species-specific instability is primarily attributed to the activity of different plasma enzymes.

Enzymatic Mechanisms of Val-Cit Linker Cleavage

The cleavage of Val-Cit linkers can be categorized into intended intracellular cleavage and unintended extracellular cleavage in the plasma.

Intended Intracellular Cleavage by Cathepsin B

The therapeutic design of Val-Cit linkers relies on their cleavage by Cathepsin B, a cysteine protease predominantly found in the acidic environment of lysosomes.[1][9] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome where Cathepsin B recognizes and cleaves the amide bond between Valine and Citrulline.[][8] This enzymatic action initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic drug.[1][7] Other cathepsins, such as S, L, and F, may also be involved in this process.[9][11]

Figure 1: Intended Cathepsin B-mediated cleavage pathway of a Val-Cit-PABC linker.

Unintended Extracellular Cleavage in Plasma

Premature cleavage of the Val-Cit linker in the bloodstream is a significant concern as it can lead to off-target toxicities and reduced therapeutic efficacy. The enzymes responsible for this vary by species.

-

In Rodents: The primary enzyme responsible for Val-Cit linker instability in mouse and rat plasma is Carboxylesterase 1C (Ces1C) .[9][10][11][12] This enzyme hydrolyzes the linker, leading to premature drug release.

-

In Humans: While generally stable, some off-target cleavage can be mediated by neutrophil elastase , a serine protease found in the bloodstream.[4][8][9][10]

Quantitative Plasma Stability Data

The following tables summarize quantitative data on the plasma stability of Val-Cit and related linkers in various preclinical species.

Table 1: Stability of Val-Cit and Modified Peptide Linkers in Mouse Plasma

| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |

|---|---|---|---|---|

| Val-Cit | anti-HER2-MMAF | 14 | >95% payload loss | [3][13] |

| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | 14 | ~70% payload loss | [13] |

| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | 14 | ~100% | [12][13] |

| Glu-Gly-Cit (EGCit) | 4c | 14 | ~100% | [12] |

| Val-Cit | 4a | 14 | ~26% |[12] |

Table 2: Half-Life of Val-Cit Linker in Different Preclinical Species

| Linker Type | ADC Model | Animal Model | Apparent Linker Half-Life (hours) | Reference |

|---|---|---|---|---|

| Val-Cit Dipeptide | cAC10-MMAE | Mouse | ~144 | [13] |

| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 |[13] |

Table 3: Comparative Stability of Val-Cit and Val-Ala Linkers

| Linker | Relative Cleavage Rate by Cathepsin B (Val-Cit = 1) |

|---|---|

| Val-Cit | 1 |

| Val-Ala | 0.5 |

Reference:[12]

Experimental Protocols for Assessing Plasma Stability

Accurate assessment of ADC plasma stability is crucial for preclinical development. The most common methods involve in vitro incubation of the ADC in plasma followed by analysis using liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).

In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general procedure for quantifying the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) or the amount of released payload over time.

Objective: To determine the in vitro plasma stability of a Val-Cit linked ADC in plasma from various preclinical species.

Materials:

-

Test ADC and a control ADC (e.g., with a non-cleavable linker).

-

Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human), anticoagulated with citrate.

-

Phosphate-buffered saline (PBS).

-

Incubator set at 37°C.

-

Reagents for protein precipitation (e.g., ice-cold acetonitrile).[13][16]

Methodology:

-

Sample Preparation: Pre-warm the plasma from each species to 37°C. Dilute the ADC to a final concentration of 1 mg/mL in the plasma.[12][16]

-

Incubation: Incubate the samples at 37°C.[16]

-

Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.[16][17]

-

Quenching: Immediately stop the reaction by either adding 3 volumes of ice-cold acetonitrile (B52724) (for free payload analysis) or by freezing at -80°C (for intact ADC analysis).[16][17]

-

Sample Processing (for free payload analysis):

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the free payload.[13]

-

-

Sample Processing (for intact ADC analysis):

-

LC-MS Analysis:

-

Analyze the supernatant to quantify the amount of released payload.

-

Analyze the eluted intact ADC to determine the average DAR. A decrease in DAR over time indicates linker instability.[6]

-

-

Data Analysis: Plot the percentage of released payload or the average DAR against time to determine the stability profile and calculate the half-life of the ADC in plasma.[17]

Figure 2: Experimental workflow for assessing ADC plasma stability.

ELISA-Based Quantification of Intact ADC

This method measures the concentration of ADC that has retained its payload.

Objective: To quantify the amount of intact ADC in plasma samples over time.

Methodology:

-

Dosing and Sampling: Administer the ADC to the animal model and collect blood samples at predetermined time points to obtain plasma.[13]

-

Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[13]

-

Blocking: Block non-specific binding sites.

-

Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[13]

-

Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have not lost their payload.[13]

-

Substrate Addition: Add a chromogenic or fluorogenic substrate.

-

Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC.[13]

Conclusion

The plasma stability of Val-Cit linkers is a critical parameter in the development of ADCs, with significant variability observed across different preclinical species. The inherent instability in rodent plasma, due to the activity of carboxylesterase 1C, necessitates careful consideration when designing and interpreting preclinical studies. For ADCs intended for human use, stability data from non-human primates is often more predictive. The development of modified peptide linkers, such as the EVCit sequence, demonstrates a promising strategy to enhance stability in rodent models, thereby facilitating more reliable preclinical evaluation. A thorough understanding of the enzymatic mechanisms and the application of robust analytical methods are paramount for the successful development of safe and effective ADCs based on Val-Cit linker technology.

References

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. preprints.org [preprints.org]

- 8. benchchem.com [benchchem.com]

- 9. preprints.org [preprints.org]

- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. blog.crownbio.com [blog.crownbio.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ADC Plasma Stability Assay [iqbiosciences.com]

The Architect's Guide to Precision Warfare: An In-depth Technical Guide to Enzyme-Cleavable Linkers for Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme-cleavable linkers represent a cornerstone in the design of targeted therapies, particularly antibody-drug conjugates (ADCs). These sophisticated chemical bridges are engineered to remain stable in systemic circulation, safeguarding the potent cytotoxic payload until it reaches the unique enzymatic microenvironment of the target tissue, most notably cancerous tumors. This targeted release mechanism is paramount to enhancing the therapeutic window, maximizing efficacy at the tumor site while minimizing off-target toxicities. This guide provides a comprehensive technical overview of the core principles, diverse chemistries, and practical evaluation of enzyme-cleavable linkers in the context of targeted drug delivery.

The fundamental principle behind enzyme-cleavable linkers lies in their ability to be selectively hydrolyzed by enzymes that are overexpressed in the tumor microenvironment or within tumor cells.[][2] This targeted cleavage ensures that the highly potent cytotoxic drug is unleashed precisely where it is needed, thereby reducing collateral damage to healthy tissues.[]

Core Concepts and Mechanism of Action

The general mechanism of action for an ADC equipped with an enzyme-cleavable linker is a multi-step process designed for precision.

Types of Enzyme-Cleavable Linkers

A variety of enzyme-cleavable linkers have been developed, each exploiting a different class of enzymes that are dysregulated in cancer.

Protease-Cleavable Linkers

These are the most extensively studied and clinically validated class of enzyme-cleavable linkers.[3] They are designed to be substrates for proteases, such as cathepsins, which are highly active in the lysosomal compartments of tumor cells.[4]

-

Valine-Citrulline (Val-Cit) Linkers: The Val-Cit dipeptide is a well-established motif recognized and cleaved by cathepsin B.[5] This linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously releases the payload following enzymatic cleavage of the dipeptide.[6] The Val-Cit linker has demonstrated high stability in human plasma.[5]

-

Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for cathepsin B.[] A key advantage of Val-Ala linkers is their reduced hydrophobicity compared to Val-Cit linkers, which can help mitigate aggregation issues, especially with high drug-to-antibody ratios (DARs).[]

-

Matrix Metalloproteinase (MMP)-Cleavable Linkers: MMPs are a family of proteases that are often overexpressed in the tumor microenvironment and are involved in tumor invasion and metastasis.[8] Linkers containing specific peptide sequences recognized by MMPs, such as MMP-2 and MMP-9, can enable extracellular release of the payload in the vicinity of the tumor.[8]

Glycosidase-Cleavable Linkers

This class of linkers utilizes glycosidases, enzymes that hydrolyze glycosidic bonds.

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomes and necrotic regions of some tumors.[][10] A major advantage of β-glucuronide linkers is their high hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC, allowing for the synthesis of ADCs with high DARs without significant aggregation.[]

-

β-Galactosidase-Cleavable Linkers: Similar to β-glucuronidase, β-galactosidase is another lysosomal enzyme that is overexpressed in certain tumor types.[11][12] Linkers incorporating a β-galactoside moiety can be hydrolyzed by this enzyme to release the cytotoxic drug.[11][12]

Sulfatase-Cleavable Linkers

These novel linkers are designed to be cleaved by sulfatases, a class of enzymes that are overexpressed in several types of cancer.[13][14] Arylsulfate-containing linkers have shown excellent stability in both human and mouse plasma and can tracelessly release their payload upon cleavage by lysosomal sulfatases.[13][14]

Dual-Enzyme Cleavable Linkers

To further enhance specificity, linkers that require the sequential action of two different enzymes for payload release are being developed. For example, a 3-O-sulfo-β-galactose linker is first cleaved by arylsulfatase A and then by β-galactosidase, providing a dual-layered control over drug release.[15]

Quantitative Data on Linker Performance

The selection of an appropriate enzyme-cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types.

Table 1: In Vitro and In Vivo Stability of Enzyme-Cleavable Linkers

| Linker Type | ADC Model | Animal Model | Linker Half-life | Reference(s) |

| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [12] |

| Val-Cit Dipeptide | Trastuzumab-vc-MMAE | Mouse | ~144 hours (6.0 days) | [12] |

| β-Glucuronide | MMAF Drug-Linker | Rat | ~81 days (extrapolated) | [16] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers

| ADC | Cell Line | Target Antigen | Linker Type | IC50 | Reference(s) |

| cAC10-MMAE | Karpas 299 (Lymphoma) | CD30 | Val-Cit | ~1 ng/mL | [16] |

| c1F6-MMAF | L2987 (Renal Cell Carcinoma) | CD70 | β-Glucuronide | ~10 ng/mL | [16] |

| Trastuzumab-MMAE | SK-BR-3 (Breast Cancer) | HER2 | Sulfatase-cleavable | ~0.1 nM | [13] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal enzyme-cleavable linkers for ADC development.

Protocol 1: Synthesis of a Val-Cit-PABC Linker

This protocol describes a general method for the synthesis of a Val-Cit-PABC linker.

Materials:

-

Fmoc-Val-Cit-PABOH

-

Bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Cytotoxic payload (e.g., MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Fmoc-Val-Cit-PABOH and bis(4-nitrophenyl) carbonate in anhydrous DMF.

-

Add DIPEA to the solution and stir at room temperature.

-

In a separate flask, dissolve the cytotoxic payload in anhydrous DMF.

-

Add the activated linker solution dropwise to the payload solution.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

Purify the resulting Val-Cit-PABC-Payload conjugate by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a general method to assess the stability of an ADC in plasma.

Procedure:

-

Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.[17]

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[17]

-

Immediately quench the reaction by diluting the sample in cold PBS.

-

Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

-

Wash the captured ADC to remove plasma proteins.

-

Elute the ADC from the affinity matrix.

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Materials:

-

ADC with a protease-sensitive linker

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate solvent.

-

Reconstitute purified cathepsin B in the assay buffer.

-

In a microcentrifuge tube, combine the ADC with the assay buffer.

-

Initiate the cleavage reaction by adding the cathepsin B solution.

-

Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).

-

At each time point, terminate the reaction by adding an excess of the cold quenching solution.

-

Centrifuge the samples to precipitate the enzyme and antibody components.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.

Procedure:

-

Seed antigen-positive and antigen-negative cancer cell lines in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.[14]

-

Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[14]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[14]

Signaling Pathways of Released Payloads

The efficacy of an ADC is ultimately determined by the cytotoxic payload's ability to induce cell death upon its release.

Monomethyl Auristatin E (MMAE)

MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[18] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis.[19]

Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.[20][21]

Conclusion

Enzyme-cleavable linkers are a critical and evolving component in the design of targeted therapies. Their ability to selectively release potent cytotoxic agents in the tumor microenvironment offers a significant advantage in improving the therapeutic index of ADCs. The continued development of novel linker chemistries, including those responsive to a wider array of tumor-specific enzymes and multi-enzyme systems, holds great promise for the future of precision oncology. A thorough understanding of the quantitative performance and the application of rigorous experimental protocols for the evaluation of these linkers are paramount to the successful translation of these powerful therapeutics from the bench to the bedside.

References

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 8. benchchem.com [benchchem.com]

- 10. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]

- 18. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis: Conjugating Mal-PEG1-Val-Cit-PAB-PNP to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity. A critical component of an ADC is the linker that connects the antibody to the payload. The Mal-PEG1-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for targeted drug release within cancer cells.

This linker incorporates several key features:

-

Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.

-

Polyethylene Glycol (PEG1): A short PEG spacer that can improve solubility and pharmacokinetic properties.

-

Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[1][2][3] This enzymatic cleavage ensures targeted drug release at the site of action.

-

p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the active drug in its unmodified form.[1]

-

p-Nitrophenyl (PNP): An activated carbonate ester that facilitates the efficient conjugation of a hydroxyl- or amine-containing cytotoxic payload to the linker prior to antibody conjugation.[4]

These application notes provide a detailed protocol for the synthesis of an ADC using the Mal-PEG1-Val-Cit-PAB-PNP linker, from payload attachment to the linker to the final purification and characterization of the ADC.

Experimental Protocols

This protocol is divided into three main stages:

-

Activation of the Cytotoxic Payload and Conjugation to the Linker: The cytotoxic drug is first reacted with the PNP-activated linker.

-

Antibody Preparation and Conjugation: The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups, which then react with the maleimide group of the drug-linker construct.

-

Purification and Characterization of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody, followed by characterization to determine the drug-to-antibody ratio (DAR).

Materials and Reagents

-

Monoclonal antibody (mAb)

-

Mal-PEG1-Val-Cit-PAB-PNP linker

-

Cytotoxic payload with a reactive amine or hydroxyl group

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Borate buffer, pH 8.0

-

Cysteine

-

Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) system

-